molecular formula C20H18ClN5O B11255113 N-(5-chloro-2-methylphenyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(5-chloro-2-methylphenyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11255113
M. Wt: 379.8 g/mol
InChI Key: GRUHMHGMIICCSS-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2-METHYLPHENYL)-5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a compound belonging to the class of organic compounds known as triazolopyrimidines. These are polycyclic aromatic compounds containing a triazole ring fused to a pyrimidine ring.

Preparation Methods

The synthesis of N-(5-CHLORO-2-METHYLPHENYL)-5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves the reaction of appropriate aniline derivatives with triazolopyrimidine precursors under controlled conditions. One common method involves the use of triethylamine as a base and dichloromethane as a solvent, followed by the addition of isocyanates . Industrial production methods may involve microwave-mediated, catalyst-free synthesis to achieve high yields within a short reaction time .

Chemical Reactions Analysis

N-(5-CHLORO-2-METHYLPHENYL)-5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-(5-CHLORO-2-METHYLPHENYL)-5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-METHYLPHENYL)-5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with molecular targets such as CDK2/cyclin A2. The compound inhibits the activity of CDK2, leading to cell cycle arrest and apoptosis in cancer cells. This selective inhibition makes it a promising candidate for targeted cancer therapy .

Comparison with Similar Compounds

N-(5-CHLORO-2-METHYLPHENYL)-5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can be compared with other triazolopyrimidine derivatives, such as:

The uniqueness of N-(5-CHLORO-2-METHYLPHENYL)-5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H18ClN5O

Molecular Weight

379.8 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C20H18ClN5O/c1-12-8-9-15(21)10-16(12)25-19(27)17-13(2)24-20-22-11-23-26(20)18(17)14-6-4-3-5-7-14/h3-11,18H,1-2H3,(H,25,27)(H,22,23,24)

InChI Key

GRUHMHGMIICCSS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(NC3=NC=NN3C2C4=CC=CC=C4)C

Origin of Product

United States

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